Fmoc-L-Tyr(propargyl)-OH

Übersicht

Beschreibung

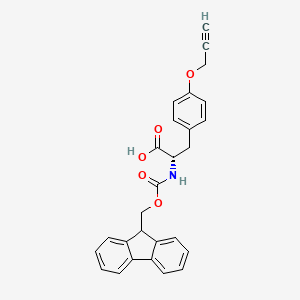

Fmoc-L-Tyr(propargyl)-OH is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyl group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions, allowing for selective deprotection and further functionalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Tyr(propargyl)-OH typically involves the following steps:

Protection of the amino group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the propargyl group: The hydroxyl group of the tyrosine residue is then modified with a propargyl group. This can be done using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-Tyr(propargyl)-OH undergoes various chemical reactions, including:

Substitution reactions: The propargyl group can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones or reduction to form catechols.

Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Propargyl substitution: Propargyl bromide and potassium carbonate in DMF.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

Fmoc deprotection: L-Tyr(propargyl)-OH.

Propargyl substitution: Various propargylated derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives.

Reduction: Catechol derivatives

Wissenschaftliche Forschungsanwendungen

Overview:

The propargyl group in Fmoc-L-Tyr(propargyl)-OH facilitates the creation of novel drug candidates. Its unique structure allows for targeted therapies, particularly in oncology and neuropharmacology.

Applications:

- Targeted Therapies: Utilized in developing drugs that specifically target disease pathways.

- Bioorthogonal Chemistry: The alkyne functionality allows for bioorthogonal reactions, which are crucial in drug delivery systems .

Bioconjugation

Overview:

The reactive alkyne group present in this compound enables efficient bioconjugation techniques. This is essential for creating targeted delivery systems in pharmaceuticals.

Key Applications:

- Labeling and Detection: Used to introduce bioorthogonal handles for labeling proteins or other biomolecules.

- Therapeutic Delivery Systems: Facilitates the development of conjugates that enhance drug solubility and specificity .

Neuroscience Research

Overview:

In neuroscience, this compound is employed to synthesize compounds that modulate neurotransmitter systems. This aids in studying neurological disorders.

Research Applications:

- Neurotransmitter Modulation: Helps create peptides that can interact with neurotransmitter receptors.

- Disease Models: Used in developing models for studying conditions like Alzheimer's and Parkinson's disease .

Materials Science

Overview:

The unique properties of this compound allow its application in materials science, particularly in developing functional materials such as sensors or drug delivery systems.

Applications:

- Functional Materials: Utilized to create materials with enhanced performance characteristics compared to traditional compounds.

- Sensor Development: Its chemical properties make it suitable for developing sensors that can detect biological or chemical changes .

Case Study 1: Peptide-Based Drug Development

A study published in the Journal of Medicinal Chemistry demonstrated how this compound was used to synthesize a peptide that showed promising results against cancer cell lines. The incorporation of the propargyl group allowed for selective targeting of cancerous cells while minimizing effects on healthy tissues .

Case Study 2: Neuroscience Applications

Research highlighted in Tetrahedron Letters illustrated the use of this compound to create neuropeptides that effectively modulate dopamine receptors. This work provided insights into potential therapeutic strategies for treating mood disorders .

Wirkmechanismus

The mechanism of action of Fmoc-L-Tyr(propargyl)-OH is primarily related to its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Tyr(tBu)-OH: Similar to Fmoc-L-Tyr(propargyl)-OH but with a tert-butyl group instead of a propargyl group.

Fmoc-L-Tyr(Bzl)-OH: Contains a benzyl group instead of a propargyl group.

Fmoc-L-Tyr(OMe)-OH: Contains a methoxy group instead of a propargyl group.

Uniqueness

This compound is unique due to the presence of the propargyl group, which allows for click chemistry reactions. This provides a versatile handle for further functionalization, making it valuable in the synthesis of complex peptides and proteins .

Biologische Aktivität

Fmoc-L-Tyr(propargyl)-OH is a modified form of the amino acid tyrosine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyl group. This compound serves as a crucial building block in peptide synthesis, particularly in the development of bioactive peptides and therapeutic agents. Its unique structure allows for various chemical modifications, enabling diverse applications in biological research and medicinal chemistry.

This compound is synthesized through the protection of the amino group of L-tyrosine with the Fmoc group, followed by the introduction of the propargyl moiety. The typical synthetic route includes:

- Protection of the Amino Group : L-tyrosine is reacted with Fmoc-Cl in a basic environment (e.g., sodium carbonate).

- Modification of the Hydroxyl Group : The hydroxyl group is modified using propargyl bromide in the presence of a base like potassium carbonate.

The resulting compound can be utilized in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides with specific biological activities .

This compound functions primarily as a building block in peptide synthesis. It is incorporated into peptide chains, allowing for further functionalization through click chemistry. The propargyl group can engage in nucleophilic substitution reactions, enhancing the versatility of synthesized peptides .

Biological Activity

The biological activity of this compound is largely dependent on the specific peptides formed from it. Some notable aspects include:

- Protein-Protein Interactions : Peptides synthesized using this compound have been used to study interactions between proteins, which are crucial for understanding cellular processes .

- Enzyme-Substrate Interactions : The incorporation of this compound into peptides can influence their interactions with enzymes, potentially leading to novel inhibitors or activators .

- Therapeutic Applications : This compound has been explored in developing peptide-based drugs, particularly those targeting specific receptors such as opioid receptors. Modifications to tyrosine residues can enhance binding affinity and functional activity, making it valuable in drug design .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

-

Signal Enhancement in NMR Studies : A study demonstrated that incorporating this compound into cyclic oligopeptides led to significant signal enhancement during nuclear magnetic resonance (NMR) experiments, showcasing its utility in structural biology .

Sample Signal Enhancement (SE) Catalyst Concentration Fmoc-Tyr(Prg)-OH 5654 ± 590 45.3% OctF1PrgAlc 1374 ± 506 11.0% OctF3PrgAlc 242 ± 40 1.9% - Peptide-Based Drug Development : Research involving opioid receptor ligands illustrated that derivatives of this compound maintained significant binding affinity and functional activity, demonstrating its potential as a scaffold for therapeutic agents targeting pain management .

- Bioconjugate Synthesis : The compound has been utilized as a reagent for synthesizing libraries of tyrosine-modified analogs, further expanding its applicability in medicinal chemistry .

Pharmacokinetics

The pharmacokinetics of this compound depend on the final peptide product's properties. Generally, factors such as solubility, stability, and permeability influence its bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXQVDBEMQQDOE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.